![molecular formula C16H18N2O3 B7474317 N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide, also known as OPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPCA is a chromen derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been shown to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions.
実験室実験の利点と制限
One of the advantages of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide. One potential direction is to further investigate its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, further research can be conducted to understand the mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide and its biochemical and physiological effects. Another potential direction is to explore the use of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a probe for the detection of metal ions in biological systems. Overall, the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has the potential to lead to significant advancements in various scientific fields.
合成法
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 7-hydroxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide in the presence of a base. The reaction yields N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a white solid with a high yield. Other methods include the reaction of 7-bromo-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide and the reaction of 7-methoxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide.
科学的研究の応用
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used as a potential drug candidate for the treatment of cancer. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been studied for its potential use as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been used as a probe for the detection of metal ions due to its fluorescence properties.
特性
IUPAC Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(19)17-13-4-5-14-12(10-18-6-2-3-7-18)8-16(20)21-15(14)9-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBRQCGVMVSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


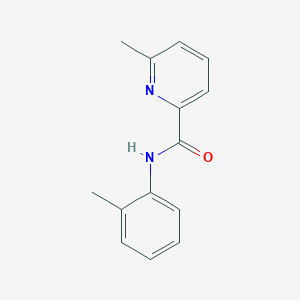
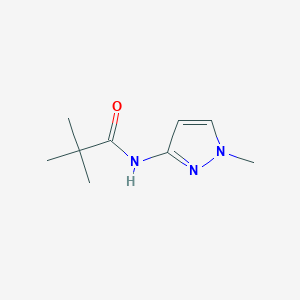

![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)

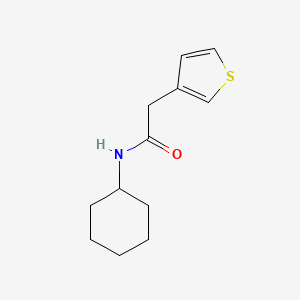


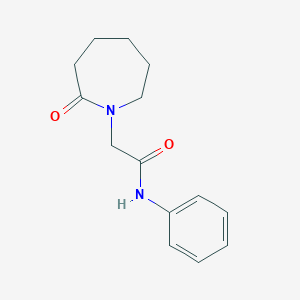

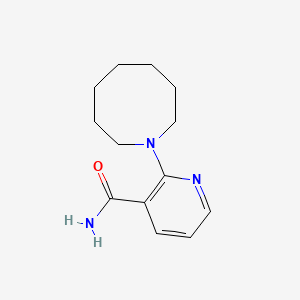

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)